molecular formula C20H27N3O3 B5515307 1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No. B5515307
M. Wt: 357.4 g/mol
InChI Key: ZVLOFPISJUNQFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar spiro compounds often involves multi-component reactions, showcasing the efficiency of combining multiple reactants to form complex structures in a single step. For example, Dandia et al. (2007) have developed an efficient synthesis of fluorine-containing substituted spiro compounds using nonconventional methods, highlighting rapid, one-pot reactions under microwave irradiation and sonication, resulting in excellent yields and short reaction times (Dandia, Gautam, & Jain, 2007). This approach is reflective of the methods that might be applied to synthesize the compound of interest, focusing on efficiency and the incorporation of diverse functional groups.

Molecular Structure Analysis

The analysis of molecular structures of similar compounds involves advanced spectroscopic techniques and computational methods to elucidate their complex frameworks. Pospíšilová, Krchňák, & Schütznerová (2018) have described the solid-phase synthesis of spiroquinazolines, indicating the importance of cyclization reactions in forming the spiro linkage and the role of molecular structure in determining the pharmacological relevance of these compounds (Pospíšilová, Krchňák, & Schütznerová, 2018).

Chemical Reactions and Properties

Spiro compounds are known for their unique chemical reactions, primarily due to the presence of multiple reactive centers. Shestopalov et al. (2003) explored the cross-condensation of cyanoacetic acid derivatives, demonstrating the synthesis of spiro compounds through regioselective, electrochemical methods that provide analytically pure products without the need for further purification (Shestopalov et al., 2003). These methods underscore the diverse chemical properties and reactions unique to spiro structures, including the compound of interest.

Physical Properties Analysis

The physical properties of spiro compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Sharma et al. (2016) provided insight into the green synthesis of spiro compounds, emphasizing their spectral and X-ray crystallographic behaviors, which are fundamental for assessing the physical properties of these molecules (Sharma, Brahmachari, Kant, & Gupta, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, of spiro compounds can be complex due to their intricate structures. Research by Zou et al. (2012) on the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives underlines the innovative approaches to explore the chemical properties and reactivity of spiro compounds, highlighting the role of catalysis and reaction conditions in achieving desired outcomes (Zou, Hu, Liu, & Shi, 2012).

properties

IUPAC Name

1'-(2,2-dimethyloxane-4-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-19(2)13-14(7-12-26-19)17(24)23-10-8-20(9-11-23)18(25)21-15-5-3-4-6-16(15)22-20/h3-6,14,22H,7-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOFPISJUNQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

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